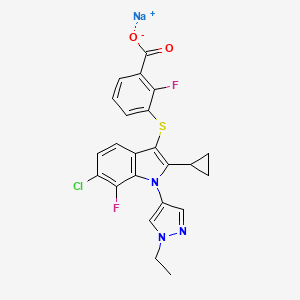

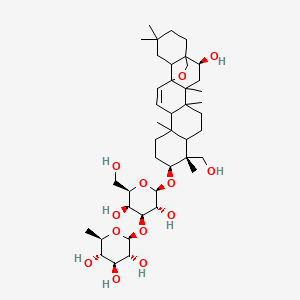

![molecular formula C11H22BN3O5 B11935232 (3S,4R)-3-amino-1-[(2R)-2-aminopropanoyl]-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid](/img/structure/B11935232.png)

(3S,4R)-3-amino-1-[(2R)-2-aminopropanoyl]-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

CB-1158, also known as numidargistat dihydrochloride, is a potent and orally active small-molecule inhibitor of the enzyme arginase. Arginase is an enzyme that plays a crucial role in the urea cycle by converting L-arginine into L-ornithine and urea. CB-1158 has gained significant attention in the field of immuno-oncology due to its ability to modulate the immune response and enhance anti-tumor immunity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of CB-1158 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired potency and selectivity. The synthetic route typically involves:

- Formation of the core structure through a series of condensation and cyclization reactions.

- Introduction of functional groups to enhance the compound’s potency and selectivity.

- Purification and isolation of the final product using chromatographic techniques .

Industrial Production Methods

Industrial production of CB-1158 follows similar synthetic routes but is optimized for large-scale production. This involves:

- Optimization of reaction conditions to maximize yield and purity.

- Use of scalable purification techniques such as crystallization and large-scale chromatography.

- Implementation of quality control measures to ensure consistency and compliance with regulatory standards .

Análisis De Reacciones Químicas

Types of Reactions

CB-1158 primarily undergoes inhibition reactions with the enzyme arginase. The compound binds to the active site of arginase, preventing it from catalyzing the hydrolysis of L-arginine .

Common Reagents and Conditions

The inhibition of arginase by CB-1158 is typically studied under physiological conditions, with the enzyme and inhibitor incubated together in a buffered solution. Common reagents used in these studies include:

- Recombinant human arginase 1 and 2.

- Buffer solutions to maintain pH and ionic strength.

- L-arginine as the substrate for the enzyme .

Major Products Formed

The primary product of the reaction between CB-1158 and arginase is the inhibited enzyme complex. This complex prevents the conversion of L-arginine into L-ornithine and urea, thereby modulating the immune response .

Aplicaciones Científicas De Investigación

CB-1158 has a wide range of scientific research applications, particularly in the fields of immuno-oncology and cancer therapy. Some of the key applications include:

Cancer Therapy: CB-1158 has been shown to enhance the anti-tumor immune response by inhibiting arginase, which is often upregulated in the tumor microenvironment. .

Immunotherapy: CB-1158 is used in combination with other immunotherapies, such as checkpoint inhibitors, to enhance their efficacy. .

Research Tool: CB-1158 is used as a research tool to study the role of arginase in various biological processes, including immune regulation and tumor progression

Mecanismo De Acción

CB-1158 exerts its effects by inhibiting the enzyme arginase. Arginase is responsible for the hydrolysis of L-arginine into L-ornithine and urea. By inhibiting arginase, CB-1158 increases the availability of L-arginine, which is essential for the proliferation and activation of T cells and natural killer cells. This leads to an enhanced anti-tumor immune response .

The molecular targets of CB-1158 include:

Comparación Con Compuestos Similares

CB-1158 is unique in its potent and selective inhibition of arginase. Similar compounds include:

INCB01158: Another arginase inhibitor with similar properties to CB-1158

OAT-1746: A selective arginase 1/2 inhibitor that has shown efficacy in preclinical models

Compared to these compounds, CB-1158 has demonstrated superior potency and oral bioavailability, making it a promising candidate for clinical development .

Propiedades

Fórmula molecular |

C11H22BN3O5 |

|---|---|

Peso molecular |

287.12 g/mol |

Nombre IUPAC |

(3S,4R)-3-amino-1-[(2R)-2-aminopropanoyl]-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C11H22BN3O5/c1-7(13)9(16)15-5-8(3-2-4-12(19)20)11(14,6-15)10(17)18/h7-8,19-20H,2-6,13-14H2,1H3,(H,17,18)/t7-,8-,11-/m1/s1 |

Clave InChI |

ZZJLMZYUGLJBSO-SOCHQFKDSA-N |

SMILES isomérico |

B(CCC[C@@H]1CN(C[C@@]1(C(=O)O)N)C(=O)[C@@H](C)N)(O)O |

SMILES canónico |

B(CCCC1CN(CC1(C(=O)O)N)C(=O)C(C)N)(O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

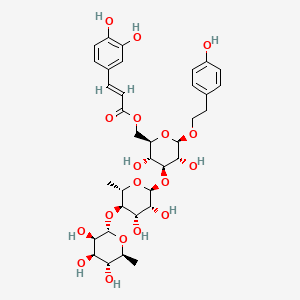

![5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one](/img/structure/B11935165.png)

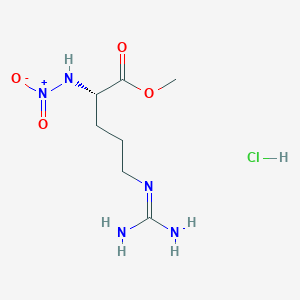

![N-[6-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]-L-valyl-N5-(aminocarbonyl)-N-[4-(hydroxymethyl)phenyl]-L-ornithinamide](/img/structure/B11935181.png)

![3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-2-pyrimidin-5-ylprop-2-enamide](/img/structure/B11935186.png)

![Tert-butyl [4-(2-amino[1,2,4]triazolo[1,5-a]pyridin-6-yl)phenyl]carbamate](/img/structure/B11935201.png)

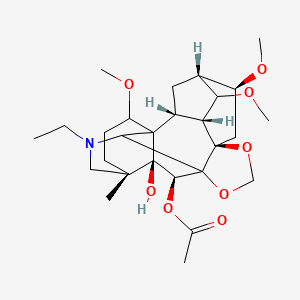

![4-amino-5-chloro-N-[[(2R)-4-[[1-(2-hydroxyacetyl)piperidin-4-yl]methyl]morpholin-2-yl]methyl]-2-methoxybenzamide](/img/structure/B11935205.png)

![tert-butyl 4-[[2-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]acetyl]-methylamino]piperidine-1-carboxylate](/img/structure/B11935218.png)